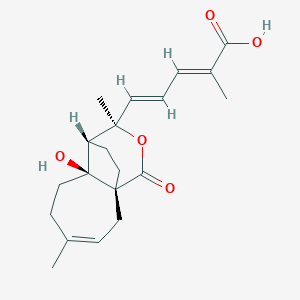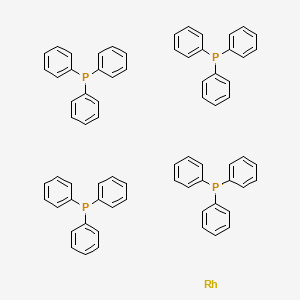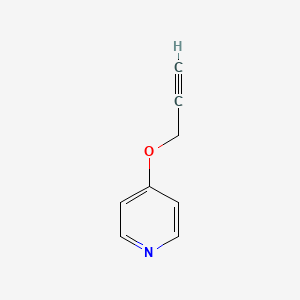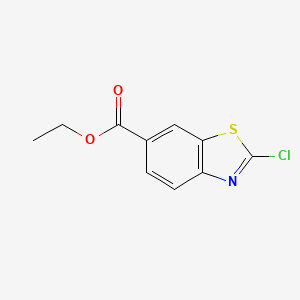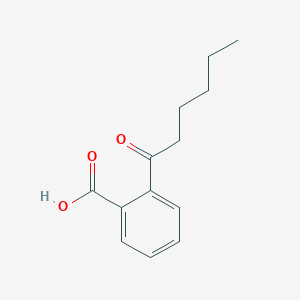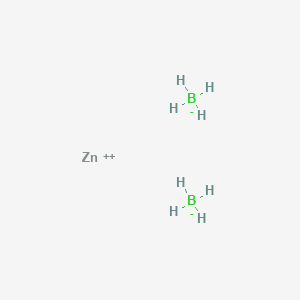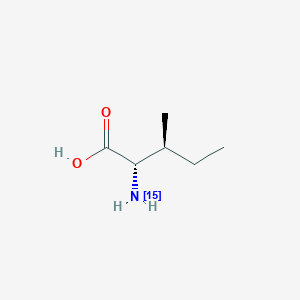
L-Isoleucine-15N
Vue d'ensemble
Description
L-Isoleucine-15N is an essential amino acid used in protein synthesis . It is a nonpolar hydrophobic amino acid . The isotope labeled counterparts of L-Isoleucine can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It may also be used as a standard for MS-based applications or as a synthetic precursor .
Molecular Structure Analysis
The linear formula of L-Isoleucine-15N is CH3CH2CH(CH3)CH(15NH2)CO2H . The molecular weight is 132.17 . The InChI string is 1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 .Physical And Chemical Properties Analysis
L-Isoleucine-15N is a solid with a molecular weight of 132.17 . The optical activity is [α]25/D +40.0°, c = 2 in 5 M HCl . The melting point is 168-170 °C (lit.) .Applications De Recherche Scientifique
Specific Scientific Field
Biochemistry and Molecular Biology
Application Summary
L-Isoleucine-15N is an essential amino acid used in protein synthesis . Its isotope-labeled counterparts can be used in research studies designed to probe the structure, dynamics, and binding of biological macromolecules .
Methods of Application
The isotope-labeled counterparts of L-Isoleucine-15N can be used in Nuclear Magnetic Resonance (NMR) investigations . They can also be used as a standard for Mass Spectrometry (MS)-based applications or as a synthetic precursor .
Results or Outcomes
The use of L-Isoleucine-15N in these applications helps researchers gain a deeper understanding of the structure, dynamics, and binding of biological macromolecules .
Pest Control and Antioxidant Activities
Specific Scientific Field
Environmental Science and Pollution Research
Application Summary
A secondary metabolite of Actinokineospora fastidiosa, which includes L-Isoleucine, N-allyloxycarbonyl-, and dodecyl ester, has been found to be effective against agricultural pests and mosquito vectors .
Methods of Application
The bioactive compound was isolated from Actinokineospora fastidiosa and assessed on agricultural pests S. litura and H. armigera, and mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .
Results or Outcomes
The bioefficacy of the L-Isoleucine, N-allyloxycarbonyl-, and dodecyl ester showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration . The mosquito larvicidal effect of isolated compounds treated against Ae. aegypti, An. stephensi, and Cx. quinquefasciatus showed mortality rates of 96.66%, 100.00%, and 100.00% respectively .
Biomolecular NMR
Specific Scientific Field
Biochemistry and Molecular Biology
Application Summary
L-Isoleucine-15N is used in Nuclear Magnetic Resonance (NMR) investigations designed to probe the structure, dynamics, and binding of biological macromolecules .
Methods of Application
The isotope-labeled counterparts of L-Isoleucine-15N can be used in NMR investigations . They can also be used as a standard for Mass Spectrometry (MS)-based applications or as a synthetic precursor .
Results or Outcomes
The use of L-Isoleucine-15N in these applications helps researchers gain a deeper understanding of the structure, dynamics, and binding of biological macromolecules .
Metabolomics and Proteomics
Specific Scientific Field
Biochemistry and Molecular Biology
Application Summary
L-Isoleucine-15N is used in metabolomics and proteomics research . It can be used as a standard for MS-based applications or as a synthetic precursor .
Methods of Application
The isotope-labeled counterparts of L-Isoleucine-15N can be used in metabolomics and proteomics research . They can also be used as a standard for Mass Spectrometry (MS)-based applications or as a synthetic precursor .
Results or Outcomes
The use of L-Isoleucine-15N in these applications helps researchers gain a deeper understanding of the metabolic pathways and protein interactions .
Biomolecular NMR
Specific Scientific Field
Biochemistry and Molecular Biology
Application Summary
L-Isoleucine-15N is used in Nuclear Magnetic Resonance (NMR) investigations designed to probe the structure, dynamics, and binding of biological macromolecules .
Methods of Application
The isotope-labeled counterparts of L-Isoleucine-15N can be used in NMR investigations . They can also be used as a standard for Mass Spectrometry (MS)-based applications or as a synthetic precursor .
Results or Outcomes
The use of L-Isoleucine-15N in these applications helps researchers gain a deeper understanding of the structure, dynamics, and binding of biological macromolecules .
Metabolomics and Proteomics
Specific Scientific Field
Biochemistry and Molecular Biology
Application Summary
L-Isoleucine-15N is used in metabolomics and proteomics research . It can be used as a standard for MS-based applications or as a synthetic precursor .
Methods of Application
The isotope-labeled counterparts of L-Isoleucine-15N can be used in metabolomics and proteomics research . They can also be used as a standard for Mass Spectrometry (MS)-based applications or as a synthetic precursor .
Results or Outcomes
The use of L-Isoleucine-15N in these applications helps researchers gain a deeper understanding of the metabolic pathways and protein interactions .
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3S)-2-(15N)azanyl-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-NNXLWEQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443307 | |
| Record name | L-Isoleucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Isoleucine-15N | |
CAS RN |
59935-30-7 | |
| Record name | L-Isoleucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



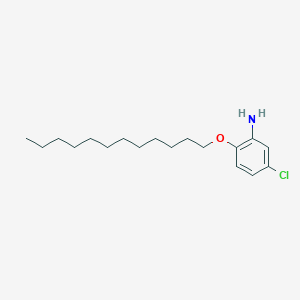
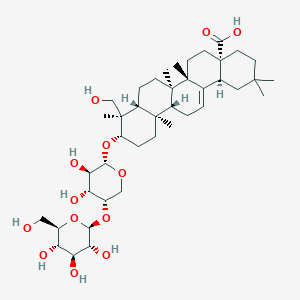
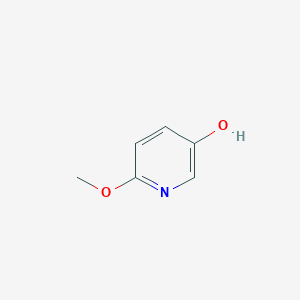
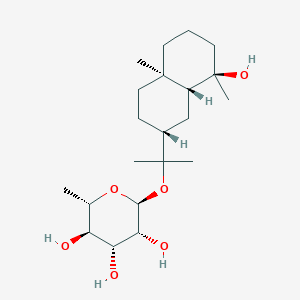
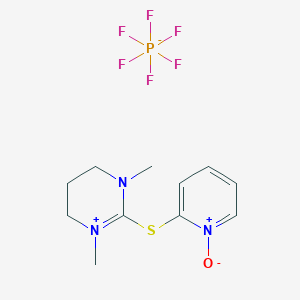
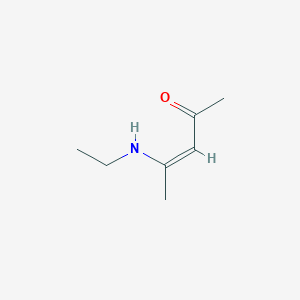
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)
